Triphenylmethylisocyanide

Description

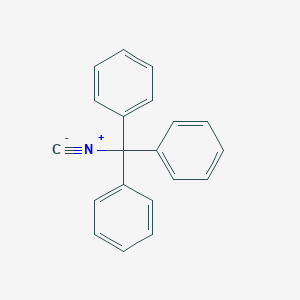

Structure

3D Structure

Properties

IUPAC Name |

[isocyano(diphenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-21-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIILORDDHWQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375390 | |

| Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1600-49-3 | |

| Record name | 1,1',1''-(Isocyanomethanetriyl)tribenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triphenylmethyl isocyanide synthesis and purification

An In-Depth Technical Guide to the Synthesis and Purification of Triphenylmethyl Isocyanide

For the modern researcher in organic synthesis and drug development, isocyanides are indispensable building blocks. Their unique electronic structure, characterized by a divalent carbon atom, allows them to act as potent nucleophiles and versatile C1 synthons in a vast array of chemical transformations, most notably in multicomponent reactions like the Ugi and Passerini reactions.[1] Among the diverse family of isocyanides, Triphenylmethyl isocyanide (Trityl isocyanide) holds a special place due to the profound steric and electronic influence of the bulky triphenylmethyl group.

This guide, intended for researchers and drug development professionals, provides a comprehensive, field-proven methodology for the synthesis and purification of triphenylmethyl isocyanide. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the self-validating systems that ensure reproducibility and high purity.

Part 1: The Synthetic Strategy: A Two-Step Approach

The most reliable and widely adopted route to isocyanides begins with the corresponding primary amine.[2] The synthesis of triphenylmethyl isocyanide is efficiently achieved through a two-step sequence: the N-formylation of triphenylmethylamine to yield N-triphenylmethylformamide, followed by the dehydration of this formamide intermediate.

Step 1: Synthesis of N-Triphenylmethylformamide

The initial step involves the formation of an amide bond between triphenylmethylamine and a formylating agent. While various methods exist, the use of a mixed anhydride of formic acid and acetic anhydride is a classic, high-yielding approach.

Causality Behind Experimental Choices:

-

Mixed Anhydride: Using pre-formed formic acetic anhydride, generated in situ by reacting formic acid with acetic anhydride, provides a highly reactive acylating agent. This is crucial for acylating the sterically hindered and moderately nucleophilic triphenylmethylamine.

-

Temperature Control: The initial reaction is conducted at low temperatures (0-5 °C) to control the exothermic formation of the mixed anhydride and prevent potential side reactions. The subsequent reaction with the amine is allowed to warm to room temperature to ensure complete conversion.

Step 2: Dehydration of N-Triphenylmethylformamide

The critical conversion of the formamide to the isocyanide is an elimination reaction facilitated by a dehydrating agent. Phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base like triethylamine (TEA) is the reagent of choice for this transformation, known for its efficacy and broad applicability.[2][3]

Mechanism Deep Dive: The Role of POCl₃ and Triethylamine

The dehydration proceeds via a well-established mechanism. The lone pair on the formamide oxygen attacks the electrophilic phosphorus atom of POCl₃. The triethylamine then acts as a base to facilitate a sequence of eliminations, ultimately leading to the formation of the isocyanide and inorganic phosphate byproducts.

Caption: Dehydration mechanism of N-triphenylmethylformamide using POCl₃ and triethylamine.

Experimental Workflow: A Self-Validating Protocol

A robust protocol includes in-process checks and logical workup procedures to handle byproducts and ensure a clean crude product for purification.

Overall Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of triphenylmethyl isocyanide.

Detailed Protocol:

Caution: Isocyanides are known for their powerful and unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.[4]

Step 1: N-Triphenylmethylformamide

-

In a round-bottom flask equipped with a magnetic stirrer and addition funnel, dissolve triphenylmethylamine (1.0 eq) in toluene.

-

Cool the flask to 0 °C in an ice bath.

-

Prepare a solution of formic acid (1.1 eq) and acetic anhydride (1.1 eq) and add it dropwise to the cooled amine solution.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to neutralize excess acids.

-

Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-triphenylmethylformamide, which is often sufficiently pure for the next step.

Step 2: Triphenylmethyl Isocyanide

-

Dissolve the crude N-triphenylmethylformamide (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add phosphorus oxychloride (1.2 eq) dropwise via syringe, keeping the internal temperature below 5 °C. A precipitate of triethylamine hydrochloride will form.

-

After addition, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC or IR spectroscopy for the disappearance of the amide carbonyl and the appearance of the isocyanide peak (~2145 cm⁻¹).[5]

-

Once the reaction is complete, slowly and carefully pour the mixture over crushed ice to quench the excess POCl₃.

-

Separate the organic layer. Wash the organic phase sequentially with cold water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude triphenylmethyl isocyanide.

Part 2: Purification Strategies

The crude product typically contains unreacted formamide and triphenylmethyl-containing byproducts. Achieving high purity is essential for subsequent applications, and recrystallization is the most effective method.

Protocol 1: Recrystallization Recrystallization purifies solid compounds based on differences in solubility.[6] The goal is to find a solvent (or solvent pair) that dissolves the desired compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble.[6]

-

Solvent Selection: A mixture of hexanes and ethyl acetate is an excellent choice for triphenylmethyl isocyanide. Hexane serves as the poor solvent, while ethyl acetate is the good solvent.

-

Procedure: a. Dissolve the crude solid in a minimal amount of hot ethyl acetate. b. Slowly add hot hexanes until the solution becomes faintly cloudy (the saturation point).[7] c. Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution. d. Allow the flask to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield. f. Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. g. Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography If recrystallization fails to remove a persistent impurity, flash column chromatography is an alternative.[8]

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 2% and gradually increasing to 10%) is typically effective. The less polar isocyanide will elute before the more polar formamide impurity.

Purity Assessment The purity of the final product should be confirmed by standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantitative analysis of triphenylmethyl derivatives.[9][10]

-

¹H NMR: Confirms the structure by showing the characteristic aromatic protons of the trityl group.

-

¹³C NMR: Shows the isocyanide carbon signal.

-

FTIR: The most telling analysis, revealing a strong, sharp absorbance band characteristic of the isocyanide (N≡C) stretch, typically around 2145 cm⁻¹. The absence of a carbonyl (C=O) stretch from the formamide starting material indicates high purity.

-

Melting Point: A sharp melting point range is indicative of a pure compound.

Quantitative Data Summary

| Parameter | Step 1: Formamide | Step 2: Isocyanide | Purification |

| Typical Yield | >95% | 85-95% | >80% recovery |

| Purity (Crude) | ~95% | ~90% | >99% (by HPLC) |

| Key IR Peak (cm⁻¹) | ~1670 (C=O) | ~2145 (N≡C) | ~2145 (N≡C) |

| Physical Form | White Solid | White Crystalline Solid | White Crystalline Solid |

Part 3: Handling, Storage, and Stability

-

Safety: Due to the potent odor, always handle triphenylmethyl isocyanide in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Stability: Triphenylmethyl isocyanide is a relatively stable solid. However, like many isocyanides, it can isomerize to the corresponding nitrile at high temperatures.[11] It is also sensitive to strong acids, which can hydrolyze it back to the formamide or amine.

-

Storage: The purified solid should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place to prevent degradation.[12]

Conclusion

The synthesis and purification of triphenylmethyl isocyanide is a straightforward yet nuanced process that hinges on careful execution of a two-step synthetic sequence and a robust purification strategy. By understanding the chemical principles behind each step—from the activation of formic acid to the mechanism of dehydration and the principles of recrystallization—researchers can reliably produce this valuable synthetic intermediate in high yield and purity. This guide provides the authoritative framework and field-proven insights necessary to incorporate triphenylmethyl isocyanide into the modern synthetic chemist's toolkit.

References

[13] Kitano, Y., Manoda, T., Miura, T., Chiba, K., & Tada, M. (2006). A Novel and Practical Method for the Synthesis of Isocyanides from Benzyl Halides. Synthesis, 2006(03), 405-410. (Source: Organic Chemistry Portal) [4] Gokel, G. W., Widera, R. P., & Weber, W. P. (1988). Phase-transfer Hofmann carbylamine reaction: tert-butyl isocyanide. Organic Syntheses, 6, 232. (Source: Organic Syntheses) Waibel, K. A. (2021). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing. (Source: KIT Scientific Publishing) [11] Meier, M., & Rüchardt, C. (1986). The Isomerization of Triphenylmethyl Isocyanide: Evidence for a Cationic Chain Mechanism in Polar Solvents. CHIMIA, 40(7/8), 238-239. (Source: CHIMIA) [2] Salami, S. A., Siwe-Noundou, X., & Krause, R. W. M. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6851. (Source: MDPI) [14] Wang, H., et al. (2022). Purification of MDI Isomers Using Dynamic Falling Film Melt Crystallization: Experiment and Molecular Simulation. Industrial & Engineering Chemistry Research, 61(24), 8497–8507. (Source: ResearchGate) [15] Waibel, K. A., et al. (2021). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 23(7), 2735-2743. (Source: Royal Society of Chemistry) [16] Wikipedia contributors. (n.d.). Triphenylmethyl radical. In Wikipedia. Retrieved from [Link] [17] Pirnot, J. J., et al. (2021). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. Request PDF. (Source: ResearchGate) [18] Stahly, G. P. (1987). U.S. Patent No. 4,678,613. Washington, DC: U.S. Patent and Trademark Office. (Source: Google Patents) [19] Orange Coast College. (n.d.). Triphenylmethanol Recrystallization Lab: Purification Guide. Studylib. Retrieved from [Link]... [20] Salami, S. A., et al. (2022). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction conditions with POCl3 under solvent free conditions. ResearchGate. (Source: ResearchGate) [12] Tota, M. R., et al. (2021). A Guide to Tris(4-Substituted)-triphenylmethyl Radicals. Journal of the American Chemical Society, 143(35), 13999–14004. (Source: PubMed Central) [8] Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). (Source: Supporting Information) [7] University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link] [21] Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. (2024). Organic & Biomolecular Chemistry. (Source: Royal Society of Chemistry) [22] Wang, X., Wang, Q., & Luo, Q.-L. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synthesis, 46(21), 2953-2958. (Source: Thieme Connect) [1] Application of Isocyanide-Based Multicomponent Reactions. (2023). Encyclopedia.pub. Retrieved from [Link] [23] MIT OpenCourseWare. (2010). Recrystallization. YouTube. Retrieved from [Link] [9] Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024). PubMed. (Source: PubMed) [10] Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds. (2024). National Institutes of Health. (Source: NIH) [24] Wang, X., Wang, Q., & Luo, Q.-L. (2014). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Semantic Scholar. (Source: Semantic Scholar) [6] Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from EBSCO Information Services. [3] Salami, S. A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. ResearchGate. (Source: ResearchGate) [5] Enantioselective Synthesis of Quaternary Δ4- and Δ5- Dehydroprolines Based on a Two-Step Formal [3+2] Cycloaddition of α-Aryl and α-Alkyl Isocyano(thio)acetates with Vinyl Ketones. (n.d.). ResearchGate. (Source: ResearchGate)

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. rsc.org [rsc.org]

- 9. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chimia.ch [chimia.ch]

- 12. A Guide to Tris(4-Substituted)-triphenylmethyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isocyanide synthesis by substitution [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. A more sustainable and highly practicable synthesis of aliphatic isocyanides - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Triphenylmethyl radical - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. US4678613A - Process for the purification of triphenylmethane compounds - Google Patents [patents.google.com]

- 19. studylib.net [studylib.net]

- 20. researchgate.net [researchgate.net]

- 21. BJOC - Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis [beilstein-journals.org]

- 22. d-nb.info [d-nb.info]

- 23. youtube.com [youtube.com]

- 24. semanticscholar.org [semanticscholar.org]

A Comprehensive Technical Guide to Triphenylmethyl Isocyanide: Synthesis, Reactivity, and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of triphenylmethyl isocyanide, also known as trityl isocyanide. It covers its chemical identity, physicochemical properties, synthesis, reactivity, and crucial safety information. This document is intended to serve as a valuable resource for professionals in research and development who are considering the use of this versatile chemical reagent.

Core Chemical Identity and Properties

Triphenylmethyl isocyanide is a sterically hindered isocyanide that plays a significant role in synthetic organic chemistry. Its bulky triphenylmethyl (trityl) group imparts unique reactivity and properties to the isocyanide functional group.

| Identifier | Value | Source |

| CAS Number | 1600-49-3 | [1] |

| IUPAC Name | [isocyano(diphenyl)methyl]benzene | [1] |

| Molecular Formula | C₂₀H₁₅N | [1] |

| Molecular Weight | 269.3 g/mol | [1] |

| Canonical SMILES | [C-]#[N+]C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |

| InChI Key | CYIILORDDHWQLQ-UHFFFAOYSA-N | [1] |

Spectroscopic Data:

General spectroscopic features for isocyanides are instructive for the characterization of triphenylmethyl isocyanide:

-

Infrared (IR) Spectroscopy: A weak to medium intensity band is typically observed in the range of 2150-2110 cm⁻¹ for the isocyanide C≡N stretch.[2]

-

¹³C-NMR Spectroscopy: The isocyanide carbon atom typically resonates in the range of 156-170 ppm.[2]

Synthesis and Reactivity

The synthesis of isocyanides can be achieved through various methods, often starting from primary amines.[3] A common and effective method is the Hofmann carbylamine reaction, which can be conducted under phase-transfer catalysis conditions.[4] This reaction involves the dehydration of a formamide precursor or the reaction of a primary amine with chloroform and a strong base.[4]

Key Reactivity Profile:

Triphenylmethyl isocyanide exhibits reactivity characteristic of isocyanides, with some notable features influenced by its bulky trityl group.

-

Isomerization: In non-polar solvents at high temperatures (200-250 °C), triphenylmethyl isocyanide isomerizes to triphenylmethyl cyanide through a sigmatropic 1,2-rearrangement.[5] However, in polar solvents like acetonitrile, this rearrangement occurs at much lower temperatures (60-80 °C) via a proposed cationic chain mechanism.[5]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Triphenylmethyl Isocyanide

Introduction

Triphenylmethyl isocyanide, also known as trityl isocyanide, is a sterically hindered organoisocyanide that serves as a valuable reagent and building block in synthetic chemistry. Its unique structural features, comprising a bulky triphenylmethyl (trityl) group attached to an isocyanide functional group, give rise to characteristic spectroscopic signatures. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data of triphenylmethyl isocyanide, offering insights into spectral interpretation, experimental protocols, and data analysis for researchers, scientists, and professionals in drug development.

The bulky trityl group significantly influences the electronic environment and reactivity of the isocyanide moiety. Understanding the NMR spectral characteristics of this compound is crucial for reaction monitoring, purity assessment, and structural elucidation of its derivatives. This guide will delve into the predicted ¹H and ¹³C NMR spectra, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures.

Predicted ¹H NMR Spectrum: Unraveling the Aromatic Region

The ¹H NMR spectrum of triphenylmethyl isocyanide is dominated by the signals from the fifteen aromatic protons of the three phenyl rings. Due to the free rotation around the single bonds connecting the phenyl rings to the central quaternary carbon, these protons are chemically equivalent on the NMR timescale at room temperature.

Expected Chemical Shifts and Multiplicities:

The aromatic protons of the trityl group are expected to resonate in the region of δ 7.2-7.5 ppm .[1][2] This region is characteristic for protons attached to sp²-hybridized carbons in a benzene ring.[2][3] The electron-withdrawing nature of the isocyanide group is not expected to significantly shift these signals as it is insulated by the quaternary carbon. The fifteen protons will likely appear as a complex, overlapping multiplet. A simplified representation might describe the signals for the ortho, meta, and para protons, though they are often not well-resolved.

Key Features to Anticipate:

-

Integration: The total integration of the aromatic region should correspond to 15 protons.

-

Signal Pattern: A complex multiplet is expected due to the overlapping signals of the ortho, meta, and para protons of the three phenyl rings. At higher magnetic field strengths, some separation of these signals may be observed.

Predicted ¹³C NMR Spectrum: A Deeper Look into the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of triphenylmethyl isocyanide. Key signals to identify include the isocyanide carbon, the quaternary carbon of the trityl group, and the aromatic carbons.

Expected Chemical Shifts:

-

Isocyanide Carbon (-N≡C): The isocyanide carbon is expected to resonate in the downfield region of the spectrum, typically between δ 155-165 ppm . This significant downfield shift is characteristic of the unique electronic environment of the sp-hybridized isocyanide carbon.[4]

-

Quaternary Carbon (C(Ph)₃): The central quaternary carbon of the trityl group is predicted to appear in the range of δ 60-75 ppm . Quaternary carbons generally exhibit weaker signals due to the absence of a Nuclear Overhauser Effect (NOE) enhancement from directly attached protons.[5][6]

-

Aromatic Carbons: The aromatic carbons of the three phenyl rings will give rise to multiple signals in the region of δ 125-145 ppm .[5][7] Due to the symmetry of the molecule, four distinct signals are expected for the aromatic carbons:

-

Ispo-carbon (C-1'): The carbon directly attached to the quaternary carbon.

-

Ortho-carbons (C-2'/C-6'): The two carbons adjacent to the ipso-carbon.

-

Meta-carbons (C-3'/C-5'): The two carbons meta to the ipso-carbon.

-

Para-carbon (C-4'): The carbon opposite to the ipso-carbon.

-

The ipso-carbon signal is often weaker and may be broader than the other aromatic signals.

Summary of Predicted NMR Data

| ¹H NMR | |

| Chemical Shift (δ) | Multiplicity |

| ~ 7.2 - 7.5 ppm | Multiplet |

| ¹³C NMR | |

| Chemical Shift (δ) | Assignment |

| ~ 155 - 165 ppm | Isocyanide Carbon (-N≡C) |

| ~ 140 - 145 ppm | Aromatic Ipso-Carbon (C-1') |

| ~ 128 - 130 ppm | Aromatic Ortho- & Meta-Carbons (C-2'/3'/5'/6') |

| ~ 127 - 129 ppm | Aromatic Para-Carbon (C-4') |

| ~ 60 - 75 ppm | Quaternary Carbon (C(Ph)₃) |

Experimental Protocol for NMR Analysis

Given that isocyanides can be sensitive to air and moisture, proper sample preparation is crucial for obtaining high-quality NMR spectra.[8][9] The following protocol outlines the recommended steps for the analysis of triphenylmethyl isocyanide.

Step-by-Step Methodology

-

Sample Preparation (under inert atmosphere):

-

Accurately weigh approximately 5-10 mg of triphenylmethyl isocyanide in a clean, dry vial inside a glovebox or under a stream of inert gas (e.g., argon or nitrogen).

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Common choices include deuterated chloroform (CDCl₃), deuterated dichloromethane (CD₂Cl₂), or deuterated benzene (C₆D₆). The choice of solvent can sometimes help to resolve overlapping signals.[10]

-

Ensure the sample is fully dissolved. Gentle swirling or brief sonication may be necessary.

-

-

Transfer to NMR Tube:

-

Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

If the sample is particularly air-sensitive, a J-Young NMR tube is recommended to maintain an inert atmosphere during the experiment.[11]

-

-

Instrument Parameters:

-

¹H NMR:

-

Acquire the spectrum at a standard frequency (e.g., 400 or 500 MHz).

-

Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C (typically 128 scans or more).

-

Set the spectral width to encompass the full range of expected carbon signals (e.g., 0-200 ppm).[12]

-

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the NMR analysis of triphenylmethyl isocyanide.

Data Interpretation and Troubleshooting

A critical aspect of spectroscopic analysis is the correct interpretation of the data and the ability to troubleshoot potential issues.

Confirmation of Structure

The presence of the characteristic signals in both the ¹H and ¹³C NMR spectra, as summarized in the table above, provides strong evidence for the structure of triphenylmethyl isocyanide. The integration of the proton signals and the number of distinct carbon signals are key indicators.

Potential Impurities and Their Signatures

-

Triphenylmethanol: A common impurity or degradation product. It will show a characteristic broad singlet for the hydroxyl proton (-OH) in the ¹H NMR spectrum, the chemical shift of which is concentration and solvent dependent. The quaternary carbon bearing the hydroxyl group will appear in the region of δ 70-80 ppm in the ¹³C NMR spectrum.

-

Triphenylmethyl Cyanide: The isomeric cyanide may be present. The nitrile carbon (-C≡N) has a characteristic chemical shift in the ¹³C NMR spectrum around δ 115-125 ppm, which is significantly upfield from the isocyanide carbon.[5]

-

Residual Solvents: Be aware of the characteristic signals of common laboratory solvents that may be present as impurities.[10]

Troubleshooting Common Issues

-

Broad Peaks: Broadening of NMR signals can be due to several factors, including the presence of paramagnetic impurities, sample aggregation at high concentrations, or chemical exchange. If broadening is observed, preparing a more dilute sample or filtering the sample may help.

-

Poor Signal-to-Noise: For the ¹³C NMR spectrum, a low signal-to-noise ratio is common for quaternary carbons. Increasing the number of scans or using a more concentrated sample can improve the spectral quality.

Molecular Structure Diagram

Caption: Molecular structure of triphenylmethyl isocyanide with labeled carbon atoms.

Conclusion

The ¹H and ¹³C NMR spectra of triphenylmethyl isocyanide provide a wealth of information for its structural characterization. The ¹H NMR spectrum is characterized by a complex multiplet in the aromatic region, while the ¹³C NMR spectrum displays distinct signals for the isocyanide, quaternary, and aromatic carbons. By understanding the predicted chemical shifts and following the detailed experimental protocol, researchers can confidently acquire and interpret the NMR data for this important chemical compound. This guide serves as a valuable resource for scientists engaged in research and development where triphenylmethyl isocyanide and its derivatives are utilized.

References

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

Pavan, K. et al. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. PMC. [Link]

-

University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

-

LibreTexts Chemistry. 13.5: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Fukuoka University. 13C Nuclear Magnetic Resonance Studies. l3C--l*N Spin Coupling Constants in Isocyanides. [Link]

-

LibreTexts Chemistry. 6: NMR Preparation. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

LibreTexts Chemistry. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

LibreTexts Chemistry. 13.7: Characterization of Organometallic Complexes. [Link]

- Pregosin, P. S. NMR in Organometallic Chemistry.

-

Chemistry with Caroline. How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube. [Link]

-

Lee, S. et al. The Shielding Effect of Phenyl Groups in the Silyl-Protecting Groups Introduced into Borneol and Isoborneol. ResearchGate. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

University of Bristol. 13C NMR Spectroscopy. [Link]

-

A. J. L. A. I. F. A. D. A. G. A. L. A. S. A. V. A. F. A. D. A. G. A. S. A. V. A. 13C-NMR and IR study of isocyanides and some of their complexes. Semantic Scholar. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Abu-Sbeih, K. A. I am struggling to get a nmr spectra of my complexes, they all are popping up in mass spec. so m worried how to rectify this problem?. ResearchGate. [Link]

-

Abraham, R. J. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

-

JoVE. Preparing NMR Samples on a Schlenk Line. [Link]

-

LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

-

Chemistry Stack Exchange. Phenyl group in proton NMR. [Link]

-

MDPI. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

Kind, T. et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]

-

Weizmann Institute of Science. 13 Carbon NMR. [Link]

-

OpenStax. 13.11 Characteristics of 13C NMR Spectroscopy. [Link]

-

ResearchGate. Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. organomation.com [organomation.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Troubleshooting [chem.rochester.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of Triphenylmethyl Isocyanide

This guide provides an in-depth exploration of the analytical techniques essential for the characterization of triphenylmethyl isocyanide (also known as trityl isocyanide). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal relationships behind experimental choices, ensuring a robust and validated approach to the structural elucidation of this versatile chemical entity.

Introduction: The Structural Significance of Triphenylmethyl Isocyanide

Triphenylmethyl isocyanide, a sterically hindered isonitrile, is a valuable reagent in organic synthesis, notably in multicomponent reactions and, more recently, in photoredox-catalyzed cyanations. Its unique structure, combining the bulky, carbocation-stabilizing triphenylmethyl (trityl) group with the reactive isocyanide functional group, necessitates precise analytical characterization to ensure purity, confirm identity, and understand its reactivity. Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose, providing orthogonal and complementary data on the molecule's vibrational properties and its mass-to-charge ratio and fragmentation behavior.

Section 1: Synthesis of Triphenylmethyl Isocyanide

A common and effective method for the synthesis of triphenylmethyl isocyanide is the Hofmann carbylamine reaction, also known as the Hoffmann isocyanide synthesis.[1] This reaction involves the treatment of a primary amine, in this case, triphenylmethylamine, with chloroform in the presence of a strong base, such as potassium hydroxide. The reaction proceeds through the formation of a dichlorocarbene intermediate which then reacts with the primary amine to yield the isocyanide.[1][2]

Experimental Protocol: Hofmann Carbylamine Synthesis of Triphenylmethyl Isocyanide

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To a solution of triphenylmethylamine in a suitable solvent (e.g., tert-butanol), add a biphasic mixture of chloroform and aqueous potassium hydroxide. A phase-transfer catalyst, such as benzyltriethylammonium chloride, can be employed to facilitate the reaction between the organic and aqueous phases.

-

Reaction Conditions: Heat the mixture to reflux with vigorous stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure triphenylmethyl isocyanide.

Caution: Isocyanides are known for their strong, unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Section 2: FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For triphenylmethyl isocyanide, FT-IR is particularly effective for confirming the presence of the characteristic isocyanide group and the triphenylmethyl moiety.

Theoretical Basis and Expected Vibrational Modes

The FT-IR spectrum of triphenylmethyl isocyanide is dominated by the vibrational modes of its two key components: the isocyanide group (-N≡C) and the triphenylmethyl group (C(C₆H₅)₃).

-

Isocyanide Group (-N≡C): The most prominent and diagnostic feature in the FT-IR spectrum of an isocyanide is the strong absorption band corresponding to the stretching vibration of the -N≡C triple bond. This band typically appears in the region of 2165-2110 cm⁻¹. The exact position of this peak can be influenced by the electronic and steric environment of the isocyanide.

-

Triphenylmethyl Group: The triphenylmethyl group gives rise to a series of characteristic absorption bands:

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the phenyl rings.

-

Aromatic C=C Stretching: Several medium to strong bands will appear in the 1600-1450 cm⁻¹ region, which are characteristic of the carbon-carbon double bond stretching within the aromatic rings.

-

C-H Bending (Out-of-Plane): Strong absorption bands in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands can sometimes provide information about the substitution pattern of the benzene rings.

-

Data Presentation: Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium |

| Isocyanide (-N≡C) Stretch | 2165 - 2110 | Strong, Sharp |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H Bending (Out-of-Plane) | 900 - 675 | Strong |

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: A small amount of the purified triphenylmethyl isocyanide is dissolved in a suitable volatile solvent (e.g., dichloromethane). A drop of this solution is then cast onto a KBr salt plate, and the solvent is allowed to evaporate, leaving a thin film of the sample. Alternatively, a solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: A background spectrum of the clean KBr plate or ATR crystal is first collected. The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹, and ratioed against the background to produce the final absorbance or transmittance spectrum.

-

Data Interpretation: The resulting spectrum is analyzed for the presence of the characteristic absorption bands outlined in the table above to confirm the identity and purity of the compound.

Section 3: Mass Spectrometry Analysis

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound by ionizing it and then measuring the mass-to-charge ratio (m/z) of the resulting ions and their fragments. For triphenylmethyl isocyanide, mass spectrometry is particularly informative due to the exceptional stability of the triphenylmethyl cation.

Ionization and Fragmentation: A Mechanistic Perspective

Electron Ionization (EI) is a common and suitable ionization technique for triphenylmethyl isocyanide. In the EI source, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). The molecular ion is often energetically unstable and undergoes fragmentation.

The fragmentation of triphenylmethyl isocyanide is predicted to be dominated by the cleavage of the C-N bond between the trityl carbon and the isocyanide nitrogen. This is because this cleavage results in the formation of the highly stable triphenylmethyl (trityl) carbocation. The stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation pathway of triphenylmethyl isocyanide in mass spectrometry.

Data Presentation: Expected Mass Spectral Peaks

| m/z | Proposed Ion | Significance |

| 269 | [C(C₆H₅)₃NC]⁺• | Molecular Ion (M⁺•) |

| 243 | [C(C₆H₅)₃]⁺ | Base Peak, Triphenylmethyl Cation |

| 165 | [C₁₃H₉]⁺ | Loss of a phenyl group from the trityl cation |

| 77 | [C₆H₅]⁺ | Phenyl Cation |

The base peak in the mass spectrum of triphenylmethyl isocyanide is expected to be at m/z 243, corresponding to the triphenylmethyl cation. The molecular ion peak at m/z 269 may be observed, but its intensity is likely to be significantly lower than that of the base peak due to the facile fragmentation to form the stable trityl cation.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: A dilute solution of triphenylmethyl isocyanide in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized using Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

-

Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the compound.

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a comprehensive and definitive characterization of triphenylmethyl isocyanide. FT-IR confirms the presence of the key functional groups, while mass spectrometry provides the molecular weight and reveals a fragmentation pattern dominated by the formation of the highly stable triphenylmethyl cation. These techniques, when guided by a sound understanding of the underlying chemical principles, form a self-validating system for the structural elucidation of this important synthetic reagent.

References

-

Gokel, G. W., Widera, R. P., & Weber, W. P. (1988). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 64, 96. doi:10.15227/orgsyn.064.0096. [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

-

BYJU'S. (n.d.). Carbylamine Reaction Mechanism. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, June 24). Carbylamine reaction. Retrieved from [Link]

-

YouTube. (2014, January 25). Reactions of Triphenylmethyl Cation. Retrieved from [Link]

Sources

Discovery and history of triphenylmethyl isocyanide

An In-Depth Technical Guide to Triphenylmethyl Isocyanide: From Discovery to Modern Synthetic Applications

Abstract

Triphenylmethyl isocyanide, also known as trityl isocyanide, occupies a unique position in the landscape of organic chemistry. Its discovery and study are intrinsically linked to the foundational discovery of stable organic free radicals, and its modern applications leverage the distinct steric and electronic properties of the triphenylmethyl (trityl) group. This guide provides a comprehensive overview of the history, synthesis, key chemical properties, and synthetic utility of triphenylmethyl isocyanide. We will explore the causality behind its unique reactivity, particularly its isomerization to the corresponding cyanide, and detail its application in powerful multicomponent reactions. This document is intended for researchers and professionals in chemical synthesis and drug development who seek to understand and utilize this versatile reagent.

The Genesis: Discovery of the Triphenylmethyl Moiety

A deep understanding of triphenylmethyl isocyanide begins not with the isocyanide functional group, but with the bulky, sterically demanding triphenylmethyl group itself. The history of this moiety is a cornerstone of modern organic chemistry.

In 1900, Moses Gomberg at the University of Michigan was attempting to synthesize hexaphenylethane via a Wurtz reaction between triphenylmethyl chloride and a metal such as silver or zinc.[1][2] Instead of the expected unreactive hydrocarbon, he observed the formation of a highly reactive species in a yellow-colored solution.[1][3] This solution exhibited unusual properties: its yellow color intensified upon heating and faded upon cooling, and it reacted rapidly with oxygen and iodine.[1][2]

Gomberg correctly concluded that he had synthesized the first stable organic free radical: the triphenylmethyl radical.[3][4][5] This groundbreaking discovery challenged the prevailing theory of universal carbon tetravalency and opened the field of free-radical chemistry.[3] The stability of the trityl radical is attributed to the delocalization of the unpaired electron across the three phenyl rings, a structural feature that also profoundly influences the chemistry of its derivatives, including triphenylmethyl isocyanide.

The Isocyanide Functional Group: A Primer

Isocyanides, or isonitriles, are a class of organic compounds featuring the functional group -N⁺≡C⁻.[6] They are isomers of nitriles (-C≡N) and possess a unique electronic structure with contributions from two main resonance forms, which imparts both nucleophilic and carbene-like character to the terminal carbon atom.[6]

Volatile isocyanides are infamous for their extremely unpleasant and pervasive odors.[6] This characteristic, while a practical challenge, has also been a diagnostic tool, as even trace amounts can be detected by smell, a fact noted by early pioneers in the field like Hofmann and Gautier.[6]

Spectroscopic Signature

The most telling feature in the characterization of isocyanides is a strong, sharp absorption band in the infrared (IR) spectrum, appearing in the range of 2165–2110 cm⁻¹.[6] This band corresponds to the N≡C stretching vibration and is a reliable indicator of the functional group's presence.

| Table 1: General Spectroscopic Properties of Isocyanides | |

| Technique | Characteristic Signature |

| Infrared (IR) Spectroscopy | Strong N≡C stretch at 2165–2110 cm⁻¹ |

| ¹³C NMR Spectroscopy | Isocyanide ¹³C nucleus signal; observable ¹³C-¹⁴N coupling (ca. 5-14 Hz) |

Synthesis of Triphenylmethyl Isocyanide

The synthesis of triphenylmethyl isocyanide is most reliably achieved through the dehydration of its corresponding formamide precursor, N-triphenylmethylformamide. This two-step process leverages common and well-established organic transformations.

Caption: General workflow for the synthesis of triphenylmethyl isocyanide.

Detailed Experimental Protocol

The following protocol is a representative, self-validating system for the laboratory-scale synthesis of triphenylmethyl isocyanide. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the transformation.

Part A: Synthesis of N-Triphenylmethylformamide

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add triphenylmethyl chloride (10.0 g, 35.8 mmol) and 100 mL of anhydrous toluene.

-

Reaction: Add formamide (14.5 mL, 358 mmol, 10 equivalents). The large excess of formamide serves as both the reactant and a solvent to ensure complete reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the triphenylmethyl chloride spot. The reflux provides the necessary activation energy for the nucleophilic substitution.

-

Workup: Cool the mixture to room temperature. A white precipitate of N-triphenylmethylformamide will form. Filter the solid using a Büchner funnel and wash with cold diethyl ether (2 x 30 mL) to remove residual toluene and unreacted formamide.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from hot ethanol. Dry the white solid under vacuum.

Part B: Dehydration to Triphenylmethyl Isocyanide

Caution: This step should be performed in a well-ventilated chemical fume hood due to the potential formation of odorous byproducts and the use of corrosive reagents.[7]

-

Setup: To a flame-dried 500 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-triphenylmethylformamide (8.0 g, 27.8 mmol) and 200 mL of anhydrous pyridine. Cool the flask to 0 °C in an ice bath. Pyridine acts as both the solvent and an acid scavenger.

-

Reagent Addition: Add phosphoryl chloride (POCl₃, 3.1 mL, 33.4 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The slow, cold addition is critical to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by IR spectroscopy, looking for the disappearance of the amide carbonyl peak and the appearance of the strong isocyanide peak around 2140 cm⁻¹.

-

Quenching & Workup: Carefully pour the reaction mixture into 500 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring to quench the excess POCl₃.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product is typically a solid. Recrystallize from a hexane/dichloromethane mixture to yield pure triphenylmethyl isocyanide as a white crystalline solid.

Chemical Properties and Reactivity: The Isocyanide-Cyanide Isomerization

A defining characteristic of triphenylmethyl isocyanide is its propensity to isomerize to the thermodynamically more stable triphenylmethyl cyanide. The mechanism and rate of this rearrangement are remarkably sensitive to the reaction environment, a phenomenon investigated in detail by Rüchardt and Meier.[8]

In non-polar solvents like n-hexadecane, the isomerization proceeds via a high-energy sigmatropic 1,2-rearrangement, requiring temperatures in the range of 200-250 °C.[8]

However, in polar solvents such as acetonitrile, the reaction occurs at a significantly faster rate and at much lower temperatures (60-80 °C).[8] This observation points to a different, lower-energy pathway. The initially proposed ion pair return mechanism was challenged in favor of a cationic chain mechanism , which better explains the observed kinetic data and salt effects.[8]

Caption: Cationic chain mechanism for triphenylmethyl isocyanide isomerization in polar solvents.

This mechanism is initiated by the formation of a trace amount of the trityl cation. This cation then acts as a potent Lewis acid, activating a molecule of triphenylmethyl isocyanide and propagating a chain reaction that efficiently produces the cyanide isomer.

| Table 2: Activation Parameters for the Isomerization of Triphenylmethyl Isocyanide [8] | ||||

| Solvent | ΔG‡ (250 °C) (kcal·mol⁻¹) | ΔH‡ (kcal·mol⁻¹) | ΔS‡ (e.u.) | Temp. Range (°C) |

| n-Hexadecane | 38.1 | 36.5 ± 1.0 | -3.1 ± 2.1 | 193-242 |

| Toluene | 36.6 | 29.1 ± 0.2 | -14.2 ± 0.4 | 164-235 |

Data sourced from Meier and Rüchardt (1986).[8] The significant decrease in the enthalpy of activation (ΔH‡) in toluene compared to n-hexadecane highlights the solvent's role in stabilizing the more polar, ionic transition states involved in the chain mechanism.

Applications in Multicomponent Reactions (MCRs)

The true power of triphenylmethyl isocyanide in modern synthesis lies in its application as a reagent in isocyanide-based multicomponent reactions (IMCRs). These reactions, such as the Passerini and Ugi reactions, allow for the rapid assembly of complex molecular scaffolds from simple starting materials in a single synthetic operation.[9][10]

The bulky trityl group provides several advantages:

-

Stability: It renders the isocyanide a stable, crystalline solid, unlike many volatile and foul-smelling lower alkyl isocyanides.

-

Stereocontrol: The steric demand of the trityl group can influence the stereochemical outcome of reactions.

-

Protecting Group: The trityl group can function as a protecting group that can be removed under acidic conditions.[9]

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a cornerstone of combinatorial chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide.[10][11]

Caption: Logical workflow of the Ugi four-component reaction (U-4CR).

The use of triphenylmethyl isocyanide in the Ugi reaction generates peptidomimetic scaffolds where the trityl group serves as both a key reactant and a conformational control element.[9] This approach has been successfully used to construct molecules with drug-like properties, achieving synthetic yields typically in the range of 60-90%.[9]

Conclusion

From its historical roots in the revolutionary discovery of the first stable organic radical, triphenylmethyl isocyanide has evolved into a sophisticated tool for modern organic synthesis. Its unique combination of stability, well-defined reactivity, and steric bulk makes it an invaluable reagent. The mechanistic dichotomy of its isomerization provides a compelling case study in reaction dynamics, while its role in multicomponent reactions empowers chemists to build molecular complexity with remarkable efficiency. For professionals in drug discovery and materials science, a thorough understanding of the principles and protocols detailed in this guide is essential for harnessing the full synthetic potential of this remarkable compound.

References

- Baran Group Meeting. Isocyanide Chemistry.

- Wikipedia. Isocyanide.

- Dupuis, G. & Berland, N. Triphenylmethyl Radical: properties and synthesis. Cours Chimie générale et organique.

- Meier, M. & Rüchardt, C. (1986). The Isomerization of Triphenylmethyl Isocyanide: Evidence for a Cationic Chain Mechanism in Polar Solvents. CHIMIA International Journal for Chemistry, 40, 238-239.

- Wikipedia. Triphenylmethyl radical.

- Smolecule. Buy Triphenylmethylisocyanide | 1600-49-3.

- Waibel, K. A. (2022). Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. KIT Scientific Publishing.

- Borah, A. J., et al. (2020). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 25(3), 698.

- Britannica. Triphenylmethyl.

- American Chemical Society. (2000). Moses Gomberg and the Discovery of Organic Free Radicals.

- American Chemical Society. Triphenylmethyl radical.

- Organic Syntheses. 6 - Organic Syntheses Procedure.

- de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Recent developments in isocyanide-based multicomponent chemistry. Chemical Society Reviews, 41(10), 3969-4009.

- Dömling, A. (2002). The discovery of new isocyanide-based multi-component reactions. Current Opinion in Chemical Biology, 6(3), 306-313.

- Ugi, I., et al. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Current Organic Chemistry, 7(5), 435-463.

- El Kaim, L., & Grimaud, L. (2010). Beyond the Ugi and Passerini reactions. Tetrahedron, 66(33), 6255-6286.

- van der Heijden, G. H., et al. (2020). A more sustainable and highly practicable synthesis of aliphatic isocyanides. Green Chemistry, 22(18), 6043-6049.

- Kazemi, J. B., & Ramazani, A. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 8, 349-379.

Sources

- 1. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 2. Triphenylmethyl radical - Wikipedia [en.wikipedia.org]

- 3. acs.org [acs.org]

- 4. Triphenylmethyl | chemical radical | Britannica [britannica.com]

- 5. acs.org [acs.org]

- 6. Isocyanide - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chimia.ch [chimia.ch]

- 9. Buy Triphenylmethylisocyanide | 1600-49-3 [smolecule.com]

- 10. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. beilstein-journals.org [beilstein-journals.org]

An In-Depth Technical Guide to the Isomerization of Triphenylmethyl Isocyanide to Triphenylmethyl Cyanide

Abstract

The isomerization of isocyanides to their more thermodynamically stable cyanide (nitrile) counterparts is a fundamental reaction in organic chemistry. This technical guide provides a comprehensive examination of the isomerization of triphenylmethyl isocyanide to triphenylmethyl cyanide, a transformation notable for its mechanistic dichotomy influenced by solvent polarity. In non-polar media, the reaction proceeds through a concerted, high-temperature sigmatropic rearrangement. Conversely, in polar solvents, a lower-temperature cationic chain mechanism predominates.[1] This document offers researchers, scientists, and drug development professionals a detailed exploration of the underlying mechanisms, field-proven experimental protocols for both reaction pathways, and a thorough guide to the analytical characterization of the isomeric species.

Introduction: The Dichotomy of Isocyanide Reactivity

Isocyanides, with their unique R-N≡C bonding arrangement, are versatile intermediates in organic synthesis.[2] Their isomerization to the corresponding R-C≡N cyanides is a thermodynamically favorable process, yet often requires significant activation energy, allowing for the isolation of isocyanide isomers under standard conditions.[1] The triphenylmethyl (trityl) group, due to its steric bulk and ability to stabilize a cationic charge, presents a fascinating case study in this isomerization. The stability of the trityl cation profoundly influences the reaction pathway, leading to two distinct and solvent-dependent mechanisms for the rearrangement of triphenylmethyl isocyanide.

Mechanistic Insights: A Tale of Two Pathways

The conversion of triphenylmethyl isocyanide to its cyanide isomer can be directed down one of two mechanistic pathways, primarily dictated by the polarity of the solvent.

The Sigmatropic Rearrangement in Non-Polar Solvents

In non-polar solvents such as n-hexadecane or toluene, the isomerization proceeds via a sigmatropic 1,2-rearrangement.[1] This mechanism is characterized by a high activation energy and requires elevated temperatures, typically in the range of 200-250°C.[1] The reaction is thought to proceed through a three-membered hypervalent transition state, consistent with a concerted pericyclic reaction.[1]

Diagram: Sigmatropic Rearrangement of Triphenylmethyl Isocyanide

Caption: Sigmatropic rearrangement pathway.

The Cationic Chain Mechanism in Polar Solvents

In polar solvents like acetonitrile, the isomerization occurs at significantly lower temperatures (60-80°C) through a cationic chain mechanism.[1] This pathway is initiated by the formation of a catalytic amount of the triphenylmethyl (trityl) cation, which can be generated spontaneously or through trace acidic impurities.[1] The trityl cation then attacks the carbon atom of the isocyanide, propagating a chain reaction that results in the formation of the more stable cyanide and regeneration of the trityl cation.

The proposed steps for the cationic chain mechanism are as follows:

-

Initiation: Spontaneous or acid-catalyzed ionization of triphenylmethyl isocyanide to form a trityl cation.

-

Propagation:

-

The trityl cation attacks the carbon of another triphenylmethyl isocyanide molecule.

-

The resulting adduct rearranges, cleaving to form the stable triphenylmethyl cyanide and a new trityl cation, which continues the chain.

-

Diagram: Cationic Chain Mechanism

Caption: Cationic chain propagation.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints for characterization.

Synthesis of Triphenylmethyl Isocyanide

Triphenylmethyl isocyanide can be synthesized from triphenylmethylamine using the Hofmann carbylamine reaction.[3] This reaction involves the generation of dichlorocarbene from chloroform and a strong base, which then reacts with the primary amine.

Diagram: Synthesis Workflow

Sources

Triphenylmethyl Isocyanide: A Versatile Reagent for the Generation and Application of the Trityl Cation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The triphenylmethyl (trityl) group is a cornerstone of modern organic synthesis, primarily utilized for the protection of alcohols, amines, and thiols. Its steric bulk and acid lability offer a unique combination of stability and controlled removal. Traditionally, the trityl cation, the reactive intermediate for tritylation, is generated from trityl halides using Lewis acids or silver salts. This guide introduces triphenylmethyl isocyanide as a versatile and valuable alternative source of the trityl cation. We will delve into its synthesis, physicochemical properties, and the mechanistic nuances of trityl cation generation under various conditions. Furthermore, this guide will provide detailed protocols for its application in both classical protection chemistry and modern synthetic transformations, offering field-proven insights for researchers in drug development and chemical sciences.

Introduction: The Enduring Importance of the Trityl Group

In the intricate world of multi-step organic synthesis, the selective masking and demasking of functional groups is paramount. The triphenylmethyl (trityl) group has long been a favored protecting group, particularly for primary alcohols, due to its considerable steric hindrance which allows for selective reactions at less hindered positions.[1] The stability of the trityl group under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool in the synthesis of complex molecules, including nucleosides and carbohydrates.[2]

The key to harnessing the protective power of the trityl group lies in the efficient generation of the trityl cation (Ph₃C⁺). While the classical approach involves the use of trityl chloride in the presence of a base like pyridine, this guide focuses on a less conventional yet highly potent precursor: triphenylmethyl isocyanide (Ph₃C-N≡C). This bench-stable reagent offers unique pathways to the trityl cation, expanding the toolkit of the modern synthetic chemist.[3]

Synthesis and Characterization of Triphenylmethyl Isocyanide

The synthesis of triphenylmethyl isocyanide is most reliably achieved through the reaction of a triphenylmethyl halide with a cyanide salt. The use of silver cyanide is particularly effective as the silver ion coordinates to the halide, facilitating the nucleophilic attack of the cyanide anion.[4][5]

Experimental Protocol: Synthesis of Triphenylmethyl Isocyanide

Caution: Isocyanides are known for their pungent and unpleasant odors and potential toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

Materials:

-

Triphenylmethyl chloride (Trityl chloride, TrCl)

-

Silver cyanide (AgCN)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous diethyl ether (Et₂O)

-

Celite®

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylmethyl chloride (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the triphenylmethyl chloride.

-

Add finely powdered silver cyanide (1.2 eq) to the solution in one portion.

-

The reaction mixture is heated to reflux under a nitrogen atmosphere and stirred vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The suspension is filtered through a pad of Celite® to remove the silver chloride precipitate. The filter cake is washed with a small amount of anhydrous diethyl ether.

-

The combined filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude triphenylmethyl isocyanide is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford a crystalline solid.

Physicochemical Properties and Spectroscopic Characterization

Triphenylmethyl isocyanide is a bench-stable, crystalline solid at room temperature.[3] Its structure and purity are confirmed through standard spectroscopic methods.

| Property | Value |

| Molecular Formula | C₂₀H₁₅N |

| Molecular Weight | 269.34 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, THF, CH₃CN) |

Spectroscopic Data (Estimated):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.20-7.50 (m, 15H, Ar-H). The aromatic protons of the three phenyl rings are expected to appear as a complex multiplet in this region.

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) 155-165 (t, JNC ≈ 5-10 Hz, -N≡C), 140-145 (ipso-C), 125-135 (aromatic CH). The isocyanide carbon typically appears as a triplet due to coupling with the quadrupolar ¹⁴N nucleus.[7]

-

FTIR (KBr): ν (cm⁻¹) 2130-2150 (strong, sharp, -N≡C stretch). The isocyanide functional group exhibits a characteristic strong absorption in this region of the infrared spectrum.[2]

Generation of the Trityl Cation from Triphenylmethyl Isocyanide: Mechanistic Insights

The utility of triphenylmethyl isocyanide as a trityl cation source stems from the lability of the C-N bond under specific conditions. The mechanism of cation generation is highly dependent on the reaction environment, particularly the polarity of the solvent and the presence of other reagents.

Thermal Isomerization and Cationic Chain Mechanism in Polar Solvents

In polar solvents such as acetonitrile, triphenylmethyl isocyanide undergoes a facile isomerization to triphenylmethyl cyanide at moderately elevated temperatures (60-80 °C). This rearrangement proceeds via a cationic chain mechanism, which is initiated by the spontaneous ionization of the isocyanide to form a trityl cation and a cyanide anion.[8]

Caption: Cationic chain mechanism for the isomerization of triphenylmethyl isocyanide.

The generated trityl cation can then be trapped by a nucleophile present in the reaction mixture. This provides a convenient method for in situ generation of the trityl cation without the need for external initiators. The trapping of the trityl cation by ethanol, for instance, leads to the formation of triphenylmethyl ethyl ether, demonstrating the availability of the cation for synthetic applications.[8]

Sigmatropic Rearrangement in Non-Polar Solvents

In contrast, in non-polar solvents like n-hexadecane, the isomerization to the cyanide occurs at much higher temperatures (200-250 °C) and is believed to proceed through a concerted sigmatropic 1,2-rearrangement. This pathway does not involve the formation of a free trityl cation.[8]

Caption: Sigmatropic rearrangement in non-polar solvents.

This dichotomy in reaction mechanisms underscores the critical role of solvent choice in controlling the reactivity of triphenylmethyl isocyanide and its ability to act as a trityl cation source.

Applications in Synthetic Chemistry

Triphenylmethyl isocyanide is not merely a chemical curiosity; it is a potent reagent with practical applications in modern organic synthesis.

Tritylation of Alcohols: A Protecting Group Strategy

The ability of triphenylmethyl isocyanide to generate the trityl cation in situ makes it an attractive reagent for the protection of alcohols. The reaction can be promoted by a catalytic amount of a Lewis acid or simply by heating in a polar solvent to initiate the cationic chain mechanism.

Representative Experimental Protocol: Tritylation of a Primary Alcohol

Caution: Perform the reaction in a well-ventilated fume hood.

Materials:

-

Primary alcohol (e.g., benzyl alcohol)

-

Triphenylmethyl isocyanide

-

Anhydrous polar solvent (e.g., acetonitrile)

-

Catalytic amount of a mild Lewis acid (optional, e.g., ZnCl₂)

Procedure:

-

To a solution of the primary alcohol (1.0 eq) in anhydrous acetonitrile, add triphenylmethyl isocyanide (1.1 eq).

-

If desired, add a catalytic amount of the Lewis acid (0.1 eq).

-

Heat the reaction mixture to a gentle reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the corresponding trityl ether.

Caption: General workflow for the tritylation of an alcohol.

A Modern Application: Photoredox-Catalyzed Cyanation

Triphenylmethyl isocyanide has found a valuable application in modern synthetic methods, such as visible-light-mediated photoredox catalysis. It serves as an efficient cyanating agent for primary, secondary, and tertiary radicals generated from carboxylic acids, alcohols, and halides.[3]

In this process, a photocatalyst, upon irradiation with visible light, generates an alkyl radical from a suitable precursor. This radical then adds to the isocyanide carbon of triphenylmethyl isocyanide to form an imidoyl radical. A subsequent β-fragmentation releases the desired nitrile product and a stable trityl radical. The trityl radical can then be reduced to the trityl anion, completing the catalytic cycle.[3]

This methodology highlights the versatility of triphenylmethyl isocyanide beyond its role as a simple trityl cation source, showcasing its utility in radical chemistry.

Safety and Handling

As with all isocyanides, triphenylmethyl isocyanide should be handled with care.

-

Handling: All manipulations should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents.

Conclusion

Triphenylmethyl isocyanide is a multifaceted reagent that offers a valuable alternative to traditional methods for generating the trityl cation. Its ability to produce this key synthetic intermediate under various conditions—from thermal initiation in polar solvents to photoredox catalysis—opens up new avenues for its application in organic synthesis. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, along with practical protocols for its use. For researchers in drug development and other areas of chemical science, a thorough understanding of the chemistry of triphenylmethyl isocyanide can unlock novel and efficient synthetic strategies.

References

- Meier, M., & Rüchardt, C. (1986). The Isomerization of Triphenylmethyl Isocyanide: Evidence for a Cationic Chain Mechanism in Polar Solvents. CHIMIA, 40(7-8), 238-239.

- Okada, I., & Kitano, Y. (2011). One-Pot Synthesis of Isocyanides from Alcohols. Synthesis, 2011(24), 3997-4002.

- Polo, C., et al. (2019). 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites. Journal of Inorganic Biochemistry, 198, 110738.

- Biosynth. (2020).

- Kitano, Y., et al. (2006). A New Method for the Synthesis of Isocyanides from Benzyl Halides Using Trimethylsilyl Cyanide and Silver Salts. Synthesis, 2006(3), 405-410.

- García-Rincon, J., et al. (2020). Trityl isocyanide as a general reagent for visible light mediated photoredox-catalyzed cyanations. Chemical Science, 11(30), 7858–7863.

- Lakeland Industries. (n.d.).

- Singh, P. K., et al. (2014). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). ACS Sustainable Chemistry & Engineering, 2(11), 2519–2523.

- Google Patents. (2010). Preparation method for triphenylchloromethane. CN101759523A.

- ChemicalBook. (n.d.). Triphenylmethane(519-73-3) 1H NMR spectrum.

- Saha, et al. Organic Chemistry-4.

- Chemos GmbH & Co. KG. (2019).

- Pagacz, J., et al. (2023).

- Stephan, D. W. (2008). A 13C-NMR and IR study of isocyanides and some of their complexes. Canadian Journal of Chemistry, 56(8), 1142-1146.

- Wikipedia. (n.d.). Isocyanide.

- ScienceMadness Discussion Board. (2009). Isocyanide Synthesis.

- Covestro Solution Center. (n.d.).

- Fisher Scientific. (2010).

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

- University of Leicester. (n.d.). ESR spectrum of the triphenylmethyl radical.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- ChemicalBook. (n.d.). Benzenemethanol, α,α-diphenyl-.

- Google Patents. (2008).

- Lias, S. G., et al. (1985). Formation of the trityl cation in pulse irradiated solutions of triphenylmethyl chloride in cyclohexane. Evidence for an intermediate radical cation. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(1), 167-177.

- MDPI. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66.

- ResearchGate. (n.d.).

- Xu, Z., et al. (2022). Mn(III)-Mediated Oxidative Radical Cyanation of Arylboronic Acids with Trityl Isocyanide. Organic Letters, 24(51), 9403–9407.

- Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection.

- Covestro Solution Center. (n.d.).

- The Royal Society of Chemistry. (2016).

- Google Patents. (2006). Method of removing the triphenylmethane protecting group. US20060287537A1.

- Tietje-McKinney, D. (2020). Exploring the Use of Triphenylmethyl (Trityl) Compounds as Small-Molecule Delivery Agents and M(0) Synthons. eScholarship.org.

- Google Patents. (n.d.). Preparation method for triphenylchloromethane. CN101759523A.

- Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube.

Sources

- 1. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trityl isocyanide as a general reagent for visible light mediated photoredox-catalyzed cyanations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sciencemadness Discussion Board - Isocyanide Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. 13C-Methyl isocyanide as an NMR probe for cytochrome P450 active sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. solutions.covestro.com [solutions.covestro.com]

The Triphenylmethyl Group in Isocyanide Chemistry: An In-depth Technical Guide on Electronic and Steric Effects

Abstract